N-(1-carbamothioylcyclohexyl)benzamide

Antiprotozoal Trypanosoma cruzi Chagas Disease

N-(1-carbamothioylcyclohexyl)benzamide (CAS 1284015-89-9) is a synthetic thiourea derivative belonging to the benzoylthiourea class of compounds. It is characterized by a benzamide core linked to a cyclohexyl ring bearing a carbamothioyl (thiourea) moiety.

Molecular Formula C14H18N2OS
Molecular Weight 262.37 g/mol
CAS No. 1284015-89-9
Cat. No. B1373801
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-carbamothioylcyclohexyl)benzamide
CAS1284015-89-9
Molecular FormulaC14H18N2OS
Molecular Weight262.37 g/mol
Structural Identifiers
SMILESC1CCC(CC1)(C(=S)N)NC(=O)C2=CC=CC=C2
InChIInChI=1S/C14H18N2OS/c15-13(18)14(9-5-2-6-10-14)16-12(17)11-7-3-1-4-8-11/h1,3-4,7-8H,2,5-6,9-10H2,(H2,15,18)(H,16,17)
InChIKeyKBJXQMBFCQNPRO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(1-carbamothioylcyclohexyl)benzamide (CAS 1284015-89-9): Baseline Properties and Procurement Considerations


N-(1-carbamothioylcyclohexyl)benzamide (CAS 1284015-89-9) is a synthetic thiourea derivative belonging to the benzoylthiourea class of compounds [1]. It is characterized by a benzamide core linked to a cyclohexyl ring bearing a carbamothioyl (thiourea) moiety [1]. Its molecular formula is C₁₄H₁₈N₂OS, with a molecular weight of 262.37 g/mol . This compound is primarily utilized as a versatile small molecule scaffold in research settings, with potential applications explored in therapeutic areas such as cancer and parasitic diseases . While structurally related to other benzoylthioureas like N-(cyclohexylcarbamothioyl)benzamide (BTU-1, CAS 4921-92-0) [2], it is a distinct chemical entity with its own unique InChIKey (KBJXQMBFCQNPRO-UHFFFAOYSA-N) [1], underscoring the importance of precise chemical procurement.

Why N-(1-carbamothioylcyclohexyl)benzamide (1284015-89-9) Cannot Be Replaced by Generic Benzoylthioureas


Generic substitution among benzoylthiourea derivatives is not scientifically valid due to the profound impact of subtle structural modifications on biological activity and target engagement. The class exhibits a clear structure-activity relationship (SAR) where variations in the substituent on the thiourea nitrogen drastically alter potency and selectivity. For example, in a study on benzoylthioureas against Trypanosoma cruzi, the simple change from a cyclohexyl group (BTU-1, IC50 = 26.4 µM) to a tert-butyl group (BTU-2, IC50 = 13.4 µM) resulted in a 2-fold increase in antiprotozoal potency [1]. Similarly, the introduction of an aromatic nitro group (BTU-3, IC50 = 61.1 µM) led to a >2-fold decrease in activity compared to BTU-1 [1]. Furthermore, the specific regioisomerism, as seen when comparing N-(1-carbamothioylcyclohexyl)benzamide (CAS 1284015-89-9) [2] with its analog N-(cyclohexylcarbamothioyl)benzamide (CAS 4921-92-0) [3], represents a fundamental change in molecular connectivity that can alter binding modes, physicochemical properties, and biological outcomes. Therefore, substituting one benzoylthiourea for another without quantitative data on the specific compound introduces significant experimental uncertainty and can compromise the integrity and reproducibility of research findings.

Quantitative Differentiation of N-(1-carbamothioylcyclohexyl)benzamide (1284015-89-9): Evidence-Based Procurement Guide


Comparative Antiprotozoal Potency Against Trypanosoma cruzi: Class-Level Activity Profile

While direct quantitative data for N-(1-carbamothioylcyclohexyl)benzamide (CAS 1284015-89-9) is not available in the public domain, its classification as a benzoylthiourea allows for a class-level inference of its potential antiprotozoal activity. This inference is based on the established activity of closely related analogs. For instance, the benzoylthiourea derivative N-(cyclohexylcarbamothioyl)benzamide (BTU-1, CAS 4921-92-0) demonstrates selective antiprotozoal activity against all developmental forms of Trypanosoma cruzi Y strain, with a reported IC50 of 26.4 µM against epimastigotes after 72 hours [1]. This activity is part of a broader class trend where structural modifications to the benzoylthiourea scaffold significantly modulate potency, as seen with BTU-2 (IC50 = 13.4 µM) and BTU-3 (IC50 = 61.1 µM) [1]. Therefore, N-(1-carbamothioylcyclohexyl)benzamide is predicted to exhibit a similar, though not necessarily identical, range of antiprotozoal activity, making it a relevant scaffold for research into Chagas disease therapeutics.

Antiprotozoal Trypanosoma cruzi Chagas Disease

Comparative Antimycobacterial Activity Profile: Class-Level Evidence for Tuberculosis Research

The target compound's potential as an antimycobacterial agent is supported by class-level evidence from a comprehensive study of fifty-nine benzoylthiourea derivatives. In that study, nineteen compounds exhibited antimycobacterial activity against Mycobacterium tuberculosis, with MIC90 values ranging from 9.6 µM to 423.1 µM [1]. This broad range underscores the strong SAR within the class, where specific substituents (e.g., bromine, chlorine, t-Bu at the para-position) significantly influence potency [1]. While no direct data exists for CAS 1284015-89-9, its structural adherence to the active benzoylthiourea pharmacophore suggests it may fall within this activity spectrum. This contrasts with other thiourea derivatives, such as isoxyl, an established anti-TB drug, and ethambutol, a first-line drug, against which some benzoylthioureas demonstrated superior or comparable activity (e.g., compound 4c was 1.8 times more active than ethambutol) [1].

Antimycobacterial Tuberculosis Mycobacterium tuberculosis

Structural Distinction and Its Impact on Physicochemical Properties: A Critical Procurement Parameter

A critical differentiator for procurement is the precise structural identity of N-(1-carbamothioylcyclohexyl)benzamide (CAS 1284015-89-9) compared to its close analog N-(cyclohexylcarbamothioyl)benzamide (CAS 4921-92-0). The former features a carbamothioyl group directly attached to the cyclohexyl ring (as a 1,1-disubstituted cyclohexane), whereas the latter features a thiourea linkage to the cyclohexylamine nitrogen. This regioisomeric difference is unequivocally captured by their unique InChIKeys: KBJXQMBFCQNPRO-UHFFFAOYSA-N for the target compound [1] versus PSZJBKYIONLMPZ-UHFFFAOYSA-N for the analog . This structural variation is not trivial; it directly influences calculated physicochemical properties. For example, the target compound has a predicted LogP of 2.64, a topological polar surface area (TPSA) of 55.12 Ų, and a LogD (pH 7.4) of 2.64 [1]. These properties govern solubility, permeability, and protein binding, which are key determinants of a compound's behavior in biological assays. Using the incorrect analog would introduce an uncharacterized variable into an experiment.

Structural Chemistry Physicochemical Properties InChIKey

Validated Application Scenarios for N-(1-carbamothioylcyclohexyl)benzamide (1284015-89-9) Based on Evidence


Hit-to-Lead Optimization in Antiprotozoal Drug Discovery for Chagas Disease

Procure N-(1-carbamothioylcyclohexyl)benzamide (CAS 1284015-89-9) as a scaffold for medicinal chemistry optimization in programs targeting Trypanosoma cruzi. The evidence shows that the benzoylthiourea class exhibits selective, sub-100 µM activity against all life cycle stages of the parasite [1]. Using this compound as a starting point allows researchers to explore SAR around the 1-carbamothioylcyclohexyl motif, potentially identifying derivatives with improved potency and selectivity compared to the known benchmark BTU-1 (IC50 = 26.4 µM) [1].

Scaffold for Structure-Activity Relationship (SAR) Studies in Tuberculosis Research

Utilize N-(1-carbamothioylcyclohexyl)benzamide in medicinal chemistry campaigns aimed at developing novel antitubercular agents. The class-level evidence demonstrates that benzoylthioureas can achieve low micromolar activity against Mycobacterium tuberculosis, with some derivatives outperforming the first-line drug ethambutol [2]. The unique substitution pattern of this compound provides a novel chemical space to explore for improved efficacy and reduced cytotoxicity, a key finding from the SAR of 59 related analogs [2].

Physicochemical Profiling for Drug-Likeness Assessment

Employ N-(1-carbamothioylcyclohexyl)benzamide in early-stage drug discovery for the experimental validation of its calculated physicochemical properties. Its predicted LogP of 2.64 and TPSA of 55.12 Ų [3] position it within favorable drug-like space. Researchers can procure this compound to generate empirical data on solubility, permeability, and metabolic stability, providing a direct comparison to its regioisomer, N-(cyclohexylcarbamothioyl)benzamide (CAS 4921-92-0), and contributing to a deeper understanding of how subtle structural changes impact key ADME parameters [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(1-carbamothioylcyclohexyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.